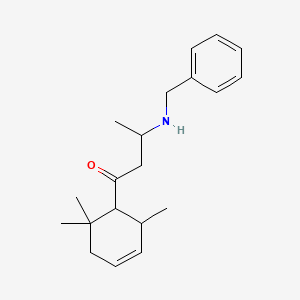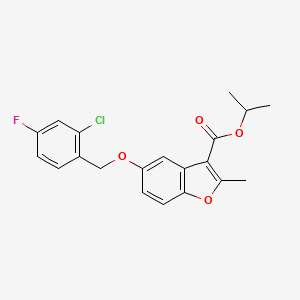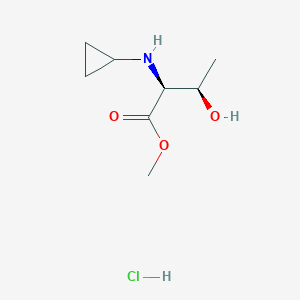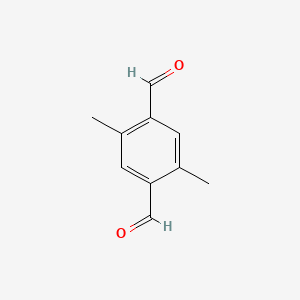
((4-(o-Tolyloxy)phenyl)sulfonyl)leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-(o-Tolyloxy)phenyl)sulfonyl)leucine is a chemical compound with the molecular formula C19H23NO5S and a molecular weight of 377.46 g/mol. This compound is characterized by the presence of a leucine moiety attached to a sulfonyl group, which is further connected to a phenyl ring substituted with an o-tolyloxy group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of ((4-(o-Tolyloxy)phenyl)sulfonyl)leucine typically involves the reaction of leucine with a sulfonyl chloride derivative of the substituted phenyl ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
((4-(o-Tolyloxy)phenyl)sulfonyl)leucine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
((4-(o-Tolyloxy)phenyl)sulfonyl)leucine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving protein modification and enzyme inhibition.
Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or drug candidates, is ongoing.
Industry: It is employed in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism by which ((4-(o-Tolyloxy)phenyl)sulfonyl)leucine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modification of enzyme activity. The o-tolyloxy group may enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
((4-(o-Tolyloxy)phenyl)sulfonyl)leucine can be compared with other sulfonyl amino acid derivatives, such as:
((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine: Similar structure but with a phenylalanine moiety instead of leucine.
((4-(o-Tolyloxy)phenyl)sulfonyl)valine: Contains a valine moiety, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and binding characteristics .
Propiedades
IUPAC Name |
4-methyl-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-13(2)12-17(19(21)22)20-26(23,24)16-10-8-15(9-11-16)25-18-7-5-4-6-14(18)3/h4-11,13,17,20H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTGJTCEKLOLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)







![N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2495447.png)

![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2495455.png)
